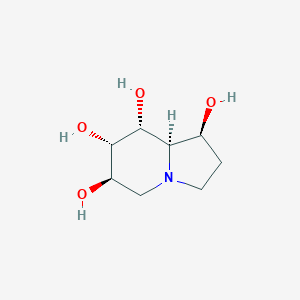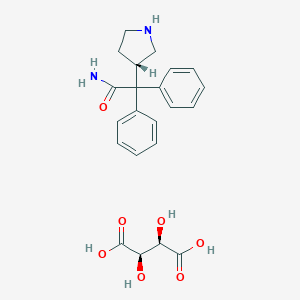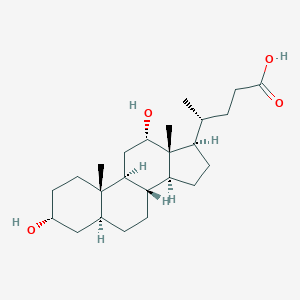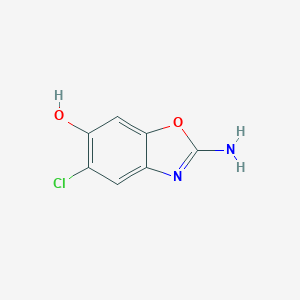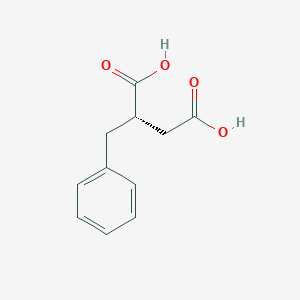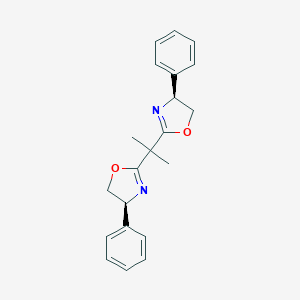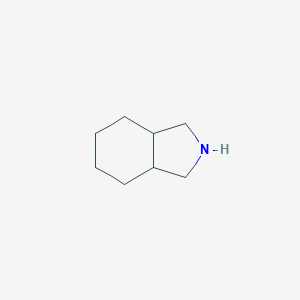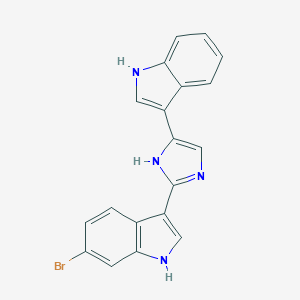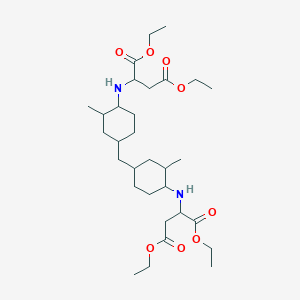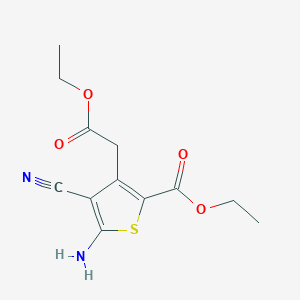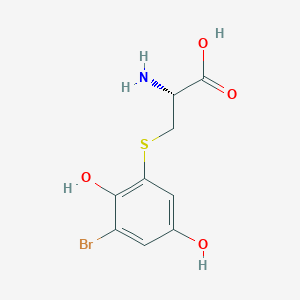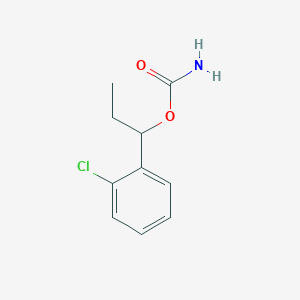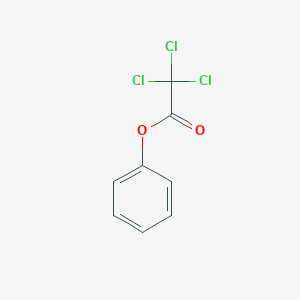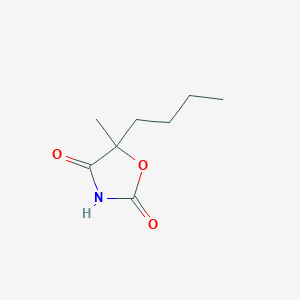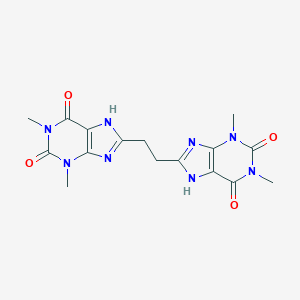
Theophylline, 8,8'-ethylenebis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theophylline, 8,8'-ethylenebis- is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a xanthine derivative that has been used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In recent years, there has been growing interest in the use of theophylline in scientific research, particularly in the field of neuroscience.
作用机制
Theophylline, 8,8'-ethylenebis- works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP in the body, which in turn leads to the activation of various signaling pathways. These pathways are involved in a wide range of physiological processes, including smooth muscle relaxation, bronchodilation, and the release of neurotransmitters.
生化和生理效应
Theophylline, 8,8'-ethylenebis- has a number of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline also has bronchodilatory effects, which make it useful in the treatment of respiratory diseases such as asthma and Theophylline, 8,8'-ethylenebis-. In addition, theophylline has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
Theophylline, 8,8'-ethylenebis- has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It is also relatively stable, which makes it easy to store and transport. However, there are also some limitations to its use. For example, theophylline can be toxic at high concentrations, which can limit its use in certain experiments. In addition, theophylline can interact with other compounds, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on theophylline, 8,8'-ethylenebis-. One promising area of research is in the development of new drugs that are based on theophylline. Researchers are currently exploring the use of theophylline derivatives in the treatment of a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. In addition, researchers are also exploring the use of theophylline in combination with other drugs, which may enhance its therapeutic effects. Finally, researchers are also exploring the use of theophylline in the development of new diagnostic tools for a wide range of diseases.
合成方法
Theophylline, 8,8'-ethylenebis- can be synthesized from theophylline and ethylenediamine. The reaction involves the formation of a complex between the two compounds, which is then heated to produce the final product. The synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
Theophylline, 8,8'-ethylenebis- has been used in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that theophylline can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are important for cognitive function and mood regulation. Theophylline has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
属性
CAS 编号 |
1784-67-4 |
|---|---|
产品名称 |
Theophylline, 8,8'-ethylenebis- |
分子式 |
C16H18N8O4 |
分子量 |
386.37 g/mol |
IUPAC 名称 |
8-[2-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)ethyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-21-11-9(13(25)23(3)15(21)27)17-7(19-11)5-6-8-18-10-12(20-8)22(2)16(28)24(4)14(10)26/h5-6H2,1-4H3,(H,17,19)(H,18,20) |
InChI 键 |
AZDQOGJHRRZXFQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
其他 CAS 编号 |
1784-67-4 |
同义词 |
8,8'-Ethylenebistheophyline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



